2-(3-fluorophenoxy)acetic acid
Overview
Description
2-(3-fluorophenoxy)acetic acid: is an organic compound characterized by the presence of a fluorine atom attached to the phenoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenoxy)acetic acid typically involves the reaction of 3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted phenoxy-acetic acid derivatives.
Scientific Research Applications
Chemistry: 2-(3-fluorophenoxy)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenoxyacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
(4-Fluoro-phenoxy)-acetic acid: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
(2-Fluoro-phenoxy)-acetic acid: Another positional isomer with distinct properties.
Uniqueness: 2-(3-fluorophenoxy)acetic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness makes it valuable for specific applications where the presence of fluorine at the 3-position is crucial for desired effects.
Biological Activity
2-(3-fluorophenoxy)acetic acid (CAS No. 404-98-8) is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a fluorine atom positioned on the phenoxy ring, which is crucial for its biological activity. The synthesis typically involves the nucleophilic substitution reaction between 3-fluorophenol and chloroacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity, impacting its efficacy in biochemical assays and therapeutic applications.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound in antiparasitic applications. For instance, in structure-activity relationship (SAR) studies involving aryl acetamide derivatives, it was noted that compounds with electron-withdrawing groups like fluorine exhibited improved potency against Cryptosporidium species, with effective concentrations (EC50) significantly lower than those of related compounds .
Compound | EC50 (μM) | Remarks |
---|---|---|
This compound | 0.17 | Effective against Cryptosporidium |
SLU-2633 | 0.17 | Lead compound for cryptosporidiosis treatment |
SLU-10482 | 0.07 | Improved potency and oral efficacy |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits low toxicity towards healthy cells while maintaining significant activity against target pathogens. This profile suggests its potential utility in therapeutic settings where selective toxicity is paramount .
Case Studies
- Study on Antiparasitic Efficacy : A study synthesized various derivatives of aryl acetamides, including those with the fluorinated phenoxy group. The results indicated that the introduction of fluorine not only enhanced the binding affinity but also improved the overall pharmacokinetic properties of these compounds, making them suitable candidates for further development against parasitic infections .
- Therapeutic Applications : Research has indicated that derivatives of this compound can serve as lead compounds in drug discovery efforts aimed at treating malaria and other parasitic diseases. The specific positioning of the fluorine atom has been shown to play a critical role in enhancing the efficacy of these compounds.
Comparison with Related Compounds
The unique positioning of the fluorine atom in this compound distinguishes it from other similar compounds, such as phenoxyacetic acid and its other fluorinated analogs. This structural difference contributes to variations in reactivity, biological activity, and therapeutic potential.
Compound | Structural Feature | Biological Activity |
---|---|---|
This compound | Fluorine at position 3 | High potency against Cryptosporidium |
Phenoxyacetic acid | No fluorine | Lower biological activity |
(4-Fluoro-phenoxy)-acetic acid | Fluorine at position 4 | Different reactivity profile |
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYZZZCPJOWSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364255 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-98-8 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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